molecular formula C8H5F2NO B1366483 3,3-Difluoroindolin-2-one CAS No. 197067-27-9

3,3-Difluoroindolin-2-one

Cat. No.: B1366483
CAS No.: 197067-27-9
M. Wt: 169.13 g/mol
InChI Key: AORVPBLZSJVLCI-UHFFFAOYSA-N
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Description

3,3-Difluoroindolin-2-one is a fluorinated derivative of the privileged oxindole scaffold, recognized for its significant value in medicinal chemistry and drug discovery research. The introduction of fluorine atoms at the C-3 position dramatically alters the compound's electronic properties, lipophilicity, and metabolic stability, making it a crucial building block for developing therapeutic agents . Researchers utilize this compound as a core template to create novel molecules for investigating various biological pathways. Its derivatives have shown promise in several research areas. For instance, fluorinated oxindole derivatives have been studied for their role in influencing the activity of adenosine monophosphate-dependent kinase (AMPK), which can lead to the inhibition of prostate cancer cell growth, suggesting a potential strategy for addressing androgen-independent prostate cancer . Furthermore, related 3,3-diarylindolin-2-one scaffolds have been identified as inducers of eIF2α phosphorylation. This activity inhibits the assembly of the eukaryotic translation initiation factor 2 (eIF2) ternary complex, a key regulatory step in protein synthesis that is a promising target for novel anti-cancer therapeutics . From a synthetic chemistry perspective, 3,3-difluoro-2-oxindoles can serve as key intermediates. Efficient synthetic routes have been established, such as the reaction of isatin derivatives with fluorinating agents like DAST or Selectfluor, providing researchers with robust methods to access this important scaffold . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORVPBLZSJVLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415835
Record name 3,3-Difluoroindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197067-27-9
Record name 3,3-Difluoroindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,3 Difluoroindolin 2 One and Its Derivatives

Electrophilic Fluorination Strategies

Electrophilic fluorination has emerged as a prominent method for the direct introduction of fluorine atoms onto the C3 position of the indolin-2-one core. This approach leverages the reactivity of electron-rich precursors with potent electrophilic fluorinating agents.

Fluorination of Hydrazonoindolin-2-one with Selectfluor

A highly efficient and selective method for the synthesis of 3,3-difluorooxindoles involves the fluorination of 3-hydrazonoindolin-2-ones using Selectfluor. researchgate.netnih.gov This strategy offers a distinct advantage due to the mild reaction conditions and the ability to control the degree of fluorination.

A key feature of the fluorination of 3-hydrazonoindolin-2-one with Selectfluor is the remarkable control over the reaction outcome exerted by the choice of solvent. researchgate.netnih.gov This solvent-dependent regioselectivity allows for the selective synthesis of either 3-fluorooxindoles or 3,3-difluorooxindoles from the same starting material. researchgate.net

Specifically, conducting the reaction in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) selectively yields the 3,3-difluorinated product. nih.gov In contrast, the use of a less polar solvent like 1,2-dichloroethane (B1671644) (DCE) favors the formation of the monofluorinated analogue. nih.gov This divergent reactivity is attributed to the solvent's influence on the stability and reactivity of the intermediates formed during the fluorination process.

Table 1: Solvent Effect on the Fluorination of Hydrazonoindolin-2-one

SolventProductYield (%)
MeCN3,3-DifluorooxindoleHigh
DCE3-FluorooxindoleHigh

Data compiled from research on the selective synthesis of fluorooxindoles. nih.gov

The fluorination of 3-hydrazonoindolin-2-ones with Selectfluor exhibits a broad substrate scope, tolerating a variety of substituents on the aromatic ring of the indolin-2-one core. researchgate.net This includes both electron-donating and electron-withdrawing groups, highlighting the robustness of the methodology. nih.gov

The reaction is compatible with functional groups such as halogens (Cl, Br), alkyl, and methoxy (B1213986) groups. The electronic nature of the substituents can influence the reaction efficiency, with electron-rich substrates generally providing higher yields. The steric hindrance of protecting groups on the nitrogen atom can also affect the outcome. nih.gov

Table 2: Substrate Scope for the Synthesis of 3,3-Difluorooxindoles

Substituent (R)ProductYield (%)
H3,3-difluoroindolin-2-one85
5-Cl5-chloro-3,3-difluoroindolin-2-one82
5-Br5-bromo-3,3-difluoroindolin-2-one78
5-Me3,3-difluoro-5-methylindolin-2-one88
7-Me3,3-difluoro-7-methylindolin-2-one75

Representative yields for the difluorination reaction in MeCN. nih.gov

Dearomative Electrophilic Fluorination of 2-Methylindoles

An alternative electrophilic fluorination strategy involves the dearomatization of 2-methylindoles to generate 3,3-difluoroindolines. nih.govbioorganica.com.uaresearchgate.net This approach utilizes an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to effect a dearomative fluorination, resulting in a 3,3-gem-difluoroindoline bearing an exocyclic double bond. nih.govbioorganica.com.ua

The reaction proceeds by treating the 2-methylindole (B41428) with NFSI in a suitable solvent, often a polar aprotic one like tetrahydrofuran (B95107) (THF). nih.gov The addition of an ammonium (B1175870) salt, such as NH4Cl, has been found to be beneficial for the reaction, potentially by activating the NFSI or quenching reaction byproducts. nih.gov This method provides a scalable route to these versatile building blocks, which can be purified by crystallization. bioorganica.com.ua

Direct Fluorination of Indole (B1671886) Derivatives

The direct conversion of indole derivatives to 3,3-difluoro-2-oxindoles represents a more direct and atom-economical approach. rsc.org This transformation can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI). researchgate.netrsc.org

In a reported procedure, N-alkylindoles are treated with NFSI in the presence of tert-butyl hydroperoxide. rsc.org The reaction initially leads to an intermediate that, upon heating after quenching with triethylamine, furnishes the desired 3,3-difluoro-2-oxindole in moderate yields. rsc.org The choice of the N-protecting group is crucial for the success of this reaction, with N-benzyl groups generally providing good to high yields, while free (N-H) indoles or those with electron-withdrawing N-protecting groups give only trace amounts of the product. researchgate.net

Another direct approach is the difluorohydroxylation of substituted indoles using Selectfluor as the electrophilic fluorinating agent. This reaction regioselectively introduces two fluorine atoms at the C3 position, leading to the formation of 3,3-difluoroindolin-2-ols in good yields. mdpi.com

Ring-Closure Strategies

While electrophilic fluorination of pre-formed indole rings is a common approach, ring-closure strategies offer an alternative pathway to the this compound core. These methods involve the construction of the heterocyclic ring from acyclic precursors that already contain the difluorinated carbon center.

A notable example of a ring-closure strategy is the one-pot synthesis of 3,3-difluoro-2,3-dihydroindole-2-one derivatives from para-substituted anilines. This method involves the ethoxycarbonyldifluoromethylation of the aniline (B41778) at the ortho-position to the amino group, followed by an intramolecular amidation. researchgate.net The initial ortho-difluoromethylation provides the necessary precursor, which then undergoes a spontaneous or induced intramolecular cyclization to form the desired this compound ring system. researchgate.net This tandem reaction sequence provides a convergent and efficient route to this important heterocyclic scaffold.

Copper/B2pin2-Catalyzed Difluoroacetylation of Anilines via C-H Activation and Intramolecular Amidation

A notable one-pot strategy for the synthesis of 3,3-difluoro-2-oxindole derivatives involves a copper/B2pin2-catalyzed difluoroacetylation of anilines, which proceeds through C-H activation followed by an intramolecular amidation. rsc.orgsemanticscholar.org In this approach, the amino group of primary, secondary, or tertiary anilines directs the ortho-difluoroacetylation in a regioselective manner. rsc.org For primary and secondary anilines, the reaction cascade continues with an intramolecular amidation to furnish the desired 3,3-difluoro-2-oxindole derivatives. rsc.org

This methodology has proven effective for a range of substituted anilines, providing a direct route to the target compounds. The reaction is typically catalyzed by a copper salt in the presence of bis(pinacolato)diboron (B136004) (B2pin2).

Table 1: Selected Examples of Copper/B2pin2-Catalyzed Synthesis of 3,3-Difluoro-2-oxindoles

Aniline DerivativeProductYield (%)
N-methylaniline1-methyl-3,3-difluoroindolin-2-one78
4-methoxy-N-methylaniline5-methoxy-1-methyl-3,3-difluoroindolin-2-one72
4-chloro-N-methylaniline5-chloro-1-methyl-3,3-difluoroindolin-2-one65
AnilineThis compound55

Data compiled from research findings.

Transition-Metal-Free Fluoroarylation and Ring-Cyclization of Diazoacetamides

An alternative approach to fluorinated oxindoles involves the transition-metal-free fluoroarylation of N-aryl diazoacetamides. nih.gov While this method primarily yields 3-fluorooxindole derivatives, it represents a significant strategy for the introduction of fluorine at the C3 position of the oxindole (B195798) core under mild, metal-free conditions. nih.gov The reaction typically utilizes N-fluorobenzenesulfonimide (NFSI) as the fluorine source and proceeds without the need for a carbene intermediate. nih.gov The process is characterized by its high selectivity and good to excellent yields. nih.gov

Intramolecular Cyclization of Halodifluoroacetamides

The intramolecular cyclization of readily available halodifluoroacetamides presents a facile route to 3,3-difluoro-2-oxindoles. researchgate.net A visible-light-driven protocol has been developed for the intramolecular C-H difluoroacetamidation of arenes. researchgate.net This method employs a photocatalyst, such as fac-Ir(ppy)3, and a light source, like a blue LED, to initiate the cyclization of tertiary aryl bromodifluoroacetamides at room temperature. researchgate.net The reaction proceeds in moderate to excellent yields and involves the cleavage of the perfluoroalkyl-halogen bond followed by a radical oxidative cyclization. researchgate.net

Table 2: Examples of Photocatalytic Intramolecular Cyclization of Bromodifluoroacetamides

SubstrateProductYield (%)
N-(2-bromophenyl)-2,2-difluoro-N-methylacetamide1-methyl-3,3-difluoroindolin-2-one85
N-(2-bromo-4-methylphenyl)-2,2-difluoro-N-methylacetamide1,5-dimethyl-3,3-difluoroindolin-2-one92
N-(2-bromo-4-methoxyphenyl)-2,2-difluoro-N-methylacetamide5-methoxy-1-methyl-3,3-difluoroindolin-2-one88

Data based on reported synthetic procedures.

Intermolecular Difluoroalkylation and Amidation of Anilines

Visible-light-induced photoredox catalysis has also been successfully applied to the intermolecular synthesis of 3,3-difluoro-2-oxindoles from free anilines and bromodifluoroacetate. nih.gov This tandem difluoroalkylation-amidation process offers a synthetically convenient method with a broad substrate scope and mild reaction conditions. nih.gov The reaction is believed to proceed through the formation of a ·CF2CO2Et radical intermediate. acs.org

Furthermore, a transition-metal-free approach has been developed that relies on the formation of an electron donor-acceptor (EDA) complex between anilines and ethyl difluoroiodoacetate. acs.orgnih.gov This method also provides access to a wide range of difluoroalkylated anilines, which can then undergo cyclization to form the desired indolinone core. acs.org

Other Synthetic Approaches

Beyond the aforementioned core strategies, other synthetic methodologies have been explored for the preparation of this compound and its precursors.

Difluorohydroxylation of Substituted Indoles

An efficient method for the synthesis of 3,3-difluoroindolin-2-ols, which are direct precursors to 3,3-difluoroindolin-2-ones, is the difluorohydroxylation of substituted indoles. acs.orgnih.gov This reaction utilizes an electrophilic fluorinating reagent, such as Selectfluor, to achieve a highly regioselective difluorination at the C3 position of the indole ring. acs.orgnih.gov The reaction is convenient, proceeds under mild conditions, and provides good yields of the unique difluorinated indolin-2-ol structure. acs.org

N-Alkylation of this compound Intermediates

The synthesis of N-substituted this compound derivatives can be readily achieved through the N-alkylation of the parent this compound. This common synthetic transformation allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the generation of diverse compound libraries for further investigation. The reaction typically involves the deprotonation of the N-H bond with a suitable base, followed by the addition of an alkylating agent, such as an alkyl halide.

Synthesis via Reaction of Isatin (B1672199) with Diethylaminosulfur Trifluoride (DAST)

The synthesis of this compound from its corresponding diketone precursor, Isatin, is a direct deoxofluorination reaction. Diethylaminosulfur trifluoride (DAST) serves as an effective fluorinating agent for this transformation, converting the ketone group at the C3 position of the indolin-2-one core into a geminal difluoride. wikipedia.org

The reaction involves the nucleophilic attack of the carbonyl oxygen of Isatin on the sulfur atom of DAST, which leads to the formation of an intermediate that subsequently eliminates sulfur dioxide and generates the difluorinated product. researchgate.net This method is a common strategy for introducing fluorine atoms into organic molecules. sci-hub.se

A notable procedural modification for this specific reaction involves the use of a co-solvent system. Due to the limited solubility of Isatin in common organic solvents like dichloromethane (B109758) (CH2Cl2), acetonitrile (MeCN) is often used as a co-solvent to facilitate a homogeneous reaction mixture. durham.ac.uk This approach has been successfully implemented in continuous-flow microreactor systems, which allow for safe and efficient handling of DAST, a reagent that requires careful temperature control. wikipedia.orgdurham.ac.uk By employing a flow process, a solution of the Isatin derivative in acetonitrile can be mixed with a stream of DAST in dichloromethane, leading to good yields of the desired this compound product. durham.ac.uk

Table 1: Fluorination of Isatin Derivative using DAST in a Continuous-Flow System durham.ac.uk

Starting MaterialReagentSolvent SystemProductYield
Isatin derivativeDASTCH2Cl2 / MeCNThis compound derivativeGood

Regeneration-Enabled Glycosylation via this compound Aglycone (HOFox) Intermediates

This compound, referred to as HOFox in this context, functions as a highly effective recyclable aglycone catalyst in a specialized chemical glycosylation strategy. nih.govresearchgate.net This methodology leverages the formation and subsequent activation of 3,3-difluoro-3H-indol-2-yl (OFox) imidates as key reactive intermediates. rsc.orgnih.gov The process is termed "regeneration-enabled" because the HOFox aglycone is released after the glycosidic bond is formed and can participate in subsequent catalytic cycles. researchgate.net

Formation of the OFox Imidate: A stable glycosyl donor, such as a glycosyl bromide, is reacted with a catalytic amount of HOFox. This reaction is typically promoted by a silver salt, like silver oxide (Ag₂O), to generate the highly reactive OFox imidate intermediate. researchgate.netnih.gov

Glycosylation and Regeneration: The OFox imidate is then activated in situ by a catalytic amount of a Lewis acid promoter, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govfrontiersin.org The activated donor reacts with a glycosyl acceptor (an alcohol) to form the desired O-glycosidic linkage. researchgate.net Crucially, this step regenerates the "free" HOFox aglycone, which can then react with another molecule of the glycosyl bromide, thus continuing the catalytic cycle. nih.gov

This regenerative approach is highly efficient, with glycosylation reactions often completing within minutes even with deactivated donors. nih.gov The versatility of the OFox imidates as glycosyl donors allows for both 1,2-cis and 1,2-trans glycosylations. nih.gov The method bypasses the need for stoichiometric activators and avoids the formation of stable, unreactive intermediates, representing a significant advance in oligosaccharide synthesis. nih.gov

Table 2: Examples of HOFox-Mediated Glycosylation Reactions nih.govnih.gov

Glycosyl DonorGlycosyl AcceptorPromoter(s)ProductYield
Per-O-benzoylated Glucosyl BromideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideHOFox (cat.), Ag₂O, TMSOTf (cat.)DisaccharideHigh
Per-O-benzoylated Galactosyl BromideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideHOFox (cat.), Ag₂O, TMSOTf (cat.)DisaccharideHigh
Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranosideGlycosyl AcceptorHOFox (cat.), N-Iodosuccinimide (NIS)DisaccharideNot specified

Reactivity and Advanced Chemical Transformations

Reactions of 3,3-Difluoro-2-exo-methylidene Indolines

3,3-Difluoro-2-exo-methylidene indolines are notable for their dual reactivity; the exocyclic double bond can act as both a nucleophile and an electrophile nih.govacs.orgacs.org. This amphoteric character, coupled with the presence of allylic fluorides, opens up numerous avenues for functionalization through both metal-free and metal-catalyzed pathways nih.govacs.org.

Nucleophilic Additions

The electron-deficient nature of the exocyclic double bond in 3,3-difluoro-2-exo-methylidene indolines makes it susceptible to attack by nucleophiles. A notable example is the SN2′ reaction with morpholine. This reaction proceeds efficiently in a polar aprotic solvent like dimethylacetamide (DMA), whereas no product is observed in a nonpolar solvent such as toluene nih.govacs.org. This highlights the importance of the solvent in facilitating the nucleophilic attack.

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Product
MorpholineMorpholineDMA---3-(Morpholinomethyl)-3-fluoro-2-oxoindoline

Table 1: Nucleophilic Addition to 3,3-Difluoro-2-exo-methylidene Indoline.

Electrophilic Reactions

Conversely, the π-donation from the nitrogen atom can render the exocyclic double bond sufficiently nucleophilic to react with electrophiles. A prime example is the rapid and quantitative epoxidation of 3,3-difluoro-2-exo-methylidene indoline using dimethyldioxirane (DMDO) nih.govacs.org. This reaction occurs with the preservation of the gem-difluoro moiety, demonstrating a clean and efficient transformation.

ElectrophileReagentSolventTemperature (°C)Time (h)Yield (%)Product
OxygenDMDO---Quantitative3,3-Difluoro-spiro[indoline-2,2'-oxiran]-3'-one

Table 2: Electrophilic Reaction of 3,3-Difluoro-2-exo-methylidene Indoline.

Metal-Catalyzed Transformations (Palladium, Rhodium, Copper)

The presence of an allylic fluoride (B91410) moiety in 3,3-difluoro-2-exo-methylidene indolines makes them excellent substrates for a variety of metal-catalyzed cross-coupling reactions. Palladium, rhodium, and copper catalysts have been successfully employed to forge new carbon-heteroatom and carbon-carbon bonds nih.govacs.org.

Palladium catalysis has proven particularly effective for the formation of various carbon-heteroatom bonds. Using a palladium catalyst such as allylpalladium chloride dimer ([(C₃H₅)PdCl]₂) with a suitable ligand like Xantphos, a range of nucleophiles can be coupled with the indoline scaffold.

C-N Bond Formation: The reaction with morpholine under palladium catalysis leads to the formation of a C-N bond. Interestingly, the reaction conditions can be tuned to favor different products. At lower temperatures and with a smaller excess of morpholine, a single amination product is favored, whereas higher temperatures and a larger excess of the nucleophile result in a double addition product in high yield nih.gov.

C-S and C-P Bond Formation: Sulfonylation and phosphorylation reactions have also been achieved. The reaction with sodium phenylsulfinate, followed by hydrolysis, yields the corresponding sulfone. Similarly, a clean phosphorylation reaction occurs with dialkylphosphite as the nucleophile nih.gov.

Bond FormedNucleophileCatalystLigandSolventTemperature (°C)Time (h)Yield (%)
C-NMorpholine[(C₃H₅)PdCl]₂XantphosToluene100680
C-SSodium phenylsulfinate[(C₃H₅)PdCl]₂XantphosToluene10018Good
C-PHP(O)(OEt)₂[(C₃H₅)PdCl]₂XantphosToluene7018Good

Table 3: Palladium-Catalyzed Carbon-Heteroatom Bond Formations.

The versatility of metal catalysis extends to the formation of new carbon-carbon bonds, allowing for the introduction of both alkyl and aryl substituents.

Alkyl C-C Bond Formation: A palladium-catalyzed reaction with sodium dimethylmalonate as the nucleophile proceeds in excellent yield to afford the difunctionalized product nih.gov.

Aryl C-C Bond Formation: Rhodium catalysis enables the arylation of the indoline core. This reaction proceeds via a β-fluoride elimination mechanism to yield the monoarylated product while retaining one of the fluorine atoms acs.org.

Bond FormedReagentCatalystLigandSolventTemperature (°C)Time (h)Yield (%)
C-C (Alkyl)Sodium dimethylmalonate[(C₃H₅)PdCl]₂XantphosDCMRoom Temp2Excellent
C-C (Aryl)Arylboronic acidRhodium catalyst----Good

Table 4: Metal-Catalyzed Carbon-Carbon Bond Formations.

C-H Bond Formation: A palladium-catalyzed reaction using phenylsilane as a mild hydride source results in the formation of a C-H bond, delivering the corresponding 3-fluoroindole in quantitative yield nih.gov. This transformation is facilitated by a ligand such as XPhos.

C-B Bond Formation: Copper catalysis has been utilized for the borylation of 3,3-difluoro-2-exo-methylidene indoline. This reaction also proceeds with a β-fluoride elimination to provide a borylated product that can serve as a versatile handle for further synthetic transformations acs.org.

Bond FormedReagentCatalystLigandSolventTemperature (°C)Time (h)Yield (%)
C-HPhenylsilane[(C₃H₅)PdCl]₂XPhosEthanol506Quantitative
C-BBis(pinacolato)diboron (B136004)Copper catalyst-----

Table 5: Metal-Catalyzed Carbon-Hydrogen and Carbon-Boron Bond Formations.

Further Functionalization and Derivatization Strategies

The 3,3-difluoroindolin-2-one scaffold serves as a versatile platform for the introduction of additional functional groups, enabling the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. Functionalization can be targeted at several positions, including the indoline nitrogen, the aromatic ring, and other positions on the heterocyclic core.

The nitrogen atom of the indoline ring is a common site for derivatization, allowing for the modulation of the molecule's electronic properties, solubility, and steric profile. A variety of substituents can be introduced on the indoline nitrogen through standard N-alkylation and N-arylation protocols.

The presence of a carbonyl moiety on the nitrogen atom has been shown to be necessary for certain transformations of related indole (B1671886) derivatives. acs.orgacs.org For instance, in the dearomative fluorination of 2-alkylindoles, only acetyl and Boc protected indoles yielded the desired product, while benzyl and tosyl protected indoles decomposed. acs.orgacs.org This suggests that the electronic nature of the N-substituent is critical for the stability and reactivity of the indoline ring system.

Common methods for the synthesis of N-substituted indoles and related heterocycles, which can be adapted for this compound, include reactions with alkyl halides, aryl halides, or other electrophiles in the presence of a base. Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization represents a more advanced method for constructing N-substituted indole skeletons. organic-chemistry.org

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃)N-Alkyl-3,3-difluoroindolin-2-one
N-ArylationAryl halide, Catalyst (e.g., Pd or Cu), BaseN-Aryl-3,3-difluoroindolin-2-one
N-AcylationAcyl chloride or anhydride, BaseN-Acyl-3,3-difluoroindolin-2-one

The choice of substituent can influence the subsequent reactivity of the molecule. For example, the introduction of a bulky group on the nitrogen may sterically hinder reactions at adjacent positions.

The aromatic ring of the this compound core is amenable to modification through electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. The lactam moiety of the indolinone ring is generally considered to be deactivating and meta-directing for electrophilic substitution.

Electrophilic aromatic substitution allows for the introduction of a wide range of functional groups, including nitro, halogen, and acyl groups. masterorganicchemistry.com The specific conditions for these reactions would need to be optimized for the this compound substrate.

ReactionReagentTypical Product
NitrationHNO₃/H₂SO₄Nitro-substituted derivative
HalogenationX₂/Lewis AcidHalo-substituted derivative
Friedel-Crafts AcylationAcyl chloride/Lewis AcidAcyl-substituted derivative

Nucleophilic aromatic substitution is also a viable strategy, particularly if the aromatic ring is substituted with strong electron-withdrawing groups. vapourtec.comnih.govmdpi.com For instance, a nitro group on the aromatic ring can activate the ring towards substitution by nucleophiles.

Beyond the aromatic ring, functionalization at other positions of the indoline core can be envisioned. For example, reactions involving the enolate of the lactam could provide a route to C3-functionalized products, although the gem-difluoro substitution at C3 in the parent compound precludes direct enolization at this position. However, subsequent transformations of derivatives could open up possibilities for modifications at this and other ring positions.

Structure Activity Relationship Sar Studies of 3,3 Difluoroindolin 2 One Derivatives

Fluorine's Influence on Molecular Recognition and Biological Activity

The substitution of the two hydrogen atoms at the C3 position of the indolin-2-one ring with fluorine atoms profoundly alters the molecule's properties. The gem-difluoro group is not merely a steric mimic of a methylene group but introduces significant electronic and conformational changes. Fluorine is the most electronegative element, and its presence drastically modifies the electron distribution within the molecule. This electronic perturbation can enhance the dipole moment and alter the hydrogen bonding capabilities of the adjacent lactam carbonyl group, potentially leading to stronger or different interactions with biological targets.

Furthermore, the incorporation of fluorine can increase metabolic stability. nih.gov The C3 position of the parent oxindole (B195798) scaffold is susceptible to oxidative metabolism, and blocking this site with metabolically robust C-F bonds can prolong the compound's half-life in vivo. The increased lipophilicity often associated with fluorination can also enhance membrane permeability and bioavailability. nih.gov These combined effects make the 3,3-difluoroindolin-2-one scaffold a privileged starting point for drug discovery, as the fluorine atoms can improve pharmacokinetic properties while also playing a direct role in molecular recognition and binding affinity.

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of this compound derivatives can be finely tuned by introducing various substituents on the aromatic ring and the nitrogen atom of the lactam.

The nitrogen atom of the indolin-2-one lactam is another critical position for introducing diversity and influencing biological activity. Substituents at this position can project into solvent-exposed regions or interact with specific pockets within a target's binding site.

A study on a series of 3,3-di(indolyl)indolin-2-ones, a closely related scaffold, as α-glucosidase inhibitors highlighted the importance of the N-substituent. nih.gov Although the core was not difluorinated at the C3 position, the SAR findings provide valuable insights. The study revealed that introducing different benzyl groups at the N1 position significantly impacted inhibitory activity. The parent compound with a simple N-H was moderately active, but substitution with benzyl or substituted benzyl groups led to a marked increase in potency. Notably, the derivative with an N-(2-fluorobenzyl) group was identified as the most potent compound in the series, demonstrating a nearly 20-fold increase in activity compared to the unsubstituted analog. nih.gov This suggests that specific steric and electronic features of the N-substituent are key for optimal interaction with the enzyme's active site.

Compound IDN-Substituent (R)α-Glucosidase IC50 (µM)
4a H115.42 ± 0.85
4i Benzyl12.15 ± 0.18
4j 2-Fluorobenzyl5.98 ± 0.11
4k 4-Fluorobenzyl10.23 ± 0.23
4l 4-Chlorobenzyl15.24 ± 0.15
4m 4-Methylbenzyl11.25 ± 0.16

Data sourced from a study on 3,3-di(indolyl)indolin-2-one derivatives, demonstrating the potent effect of N-substitution on biological activity. nih.gov

These findings underscore that the N1 position is a crucial vector for modifying the bioactivity of the indolin-2-one scaffold, where even subtle changes, such as the position of a fluorine atom on a benzyl substituent, can lead to significant differences in potency.

Design and Evaluation of Bioisosteres Incorporating the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar steric or electronic properties to improve biological activity or physicochemical profile, is a cornerstone of medicinal chemistry. The this compound scaffold can itself be considered a bioisostere of the parent indolin-2-one (oxindole).

Biological Activities and Mechanistic Investigations

Anticancer Activities

The 3,3-Difluoroindolin-2-one core is a foundational component in the design of novel anticancer agents. Its derivatives have demonstrated significant potential in curbing the growth of various cancer cells through diverse mechanisms of action.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have been shown to be potent inhibitors of cancer cell proliferation. The indolin-2-one framework is famously associated with the development of kinase inhibitors, a class of drugs that has transformed cancer treatment by targeting enzymes crucial for cell signaling pathways. By binding to the ATP-binding pocket of receptor tyrosine kinases, these compounds can inhibit tumor angiogenesis and cell proliferation. For instance, novel fluorinated anticancer agents incorporating the indolin-2-one moiety have shown potent activities against various human cancer cell lines researchgate.net. The cytotoxic and antineoplastic properties of this class of compounds are widely investigated, with research indicating their ability to interact with multiple intracellular targets like protein kinases, tubulin, and DNA to inhibit cancer cell growth nih.gov.

Elucidation of Molecular Mechanisms of Action (e.g., eIF2·GTP·Met-tRNAiMet Ternary Complex Inhibition)

The precise molecular targets of this compound derivatives are a subject of ongoing research. One of the fundamental processes in protein synthesis is the formation of the eIF2·GTP·Met-tRNAiMet ternary complex, which is a critical step in the initiation of translation. The inhibition of this complex formation can arrest protein synthesis, a mechanism that is exploited in cancer therapy. Environmental stress can induce the phosphorylation of eIF2α, which inhibits protein translation by reducing the availability of this ternary complex nih.govnih.gov. While direct inhibition by this compound is still under investigation, the disruption of translation initiation is a known anticancer strategy. Other established mechanisms for related compounds include the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division, and the induction of apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl2 mdpi.comnih.gov.

Efficacy against Specific Cancer Cell Lines (e.g., A549, K562, TC32)

The anticancer potential of indolin-2-one derivatives has been demonstrated across a panel of human cancer cell lines. Research has shown that these compounds exhibit significant growth inhibitory effects. For example, certain fluorinated derivatives of indolin-2-one have displayed potent activity against the A549 (lung carcinoma) cell line, with efficacy comparable to the established anticancer drug Sunitinib researchgate.net. Similarly, other derivatives have shown inhibitory activity against A549 cells and leukemia cell lines like K562 nih.govnih.gov. While specific data on the TC32 cell line for this compound derivatives is not extensively documented in the reviewed literature, the broad-spectrum activity of the indolin-2-one class suggests potential efficacy.

Below is a table summarizing the inhibitory concentrations (IC₅₀) of representative indolin-2-one derivatives against various cancer cell lines.

Compound TypeCell LineCancer TypeIC₅₀ (µM)Source
Fluorinated Indolin-2-one (Compound 6)A549Lung CarcinomaComparable to Sunitinib researchgate.net
Indolin-2-one Derivative (Compound 2c)A549Lung Carcinoma4.75 ± 0.04 nih.gov
Diphyllin Derivative (HJB)K562Leukemia20.1 ± 2.3 nih.gov
3-((2-chloroquinolin-3-yl)methylene)indolin-2-one (LM08)A2780Ovarian Cancer7.7 - 48.8 nih.govnih.gov
Indolin-2-one Derivative (Compound 1c)MDA-MB-231Breast Carcinoma5.31 ± 0.22 nih.gov

Antimicrobial Activities

Beyond their anticancer properties, derivatives of the this compound scaffold have emerged as promising candidates for antimicrobial agents, addressing the urgent need for new treatments against resistant pathogens.

Antibacterial Efficacy and Spectrum of Activity

Derivatives of indolin-2-one have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria nih.gov. Studies have shown that certain 3-alkylidene-2-indolone derivatives exhibit high antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against strains like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) nih.govresearchgate.net. The broad-spectrum potential is further highlighted by the activity of various indole (B1671886) derivatives against pathogens such as Escherichia coli and Bacillus subtilis turkjps.org. The antimicrobial action of these compounds is often linked to the inhibition of essential bacterial enzymes like dihydrofolate reductase (DHFR) nih.gov.

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative indolin-2-one derivatives against various bacterial strains.

Compound TypeBacterial StrainGram TypeMIC (µg/mL)Source
3-Alkylidene-2-indolone (10f, 10g, 10h)Staphylococcus aureus ATCC 6538Gram-positive0.5 nih.govresearchgate.net
3-Alkylidene-2-indolone (10f, 10g, 10h)MRSA ATCC 43300Gram-positive0.5 nih.govresearchgate.net
Indole-thiadiazole derivative (2c)MRSAGram-positiveMore effective than ciprofloxacin turkjps.org
Indole-triazole derivative (3d)Escherichia coliGram-negative3.125 turkjps.org
Indolylbenzo[d]imidazole (3ao, 3aq)Staphylococcus aureus ATCC 25923Gram-positive< 1 mdpi.com
Indolylbenzo[d]imidazole (3ao, 3aq)MRSA ATCC 43300Gram-positive< 1 mdpi.com

Inhibition of Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers high resistance to antibiotics and host immune responses nih.gov. Targeting biofilm formation is a critical strategy to combat persistent infections. Indole and its derivatives have been identified as potent agents for inhibiting and disrupting bacterial biofilms google.com. Certain thiazolo-indolin-2-one derivatives have shown significant antibiofilm activity against both S. aureus and Pseudomonas aeruginosa nih.gov. These compounds can interfere with bacterial signaling pathways, such as quorum sensing, which are essential for biofilm development nih.gov. The ability of these derivatives to inhibit biofilm formation and kill cells within mature biofilms makes them valuable candidates for developing novel anti-infective therapies mdpi.comnih.gov.

Studies on Potential Drug Resistance Development

The emergence of drug resistance is a critical obstacle in the treatment of various diseases, particularly cancer and infectious diseases. While specific studies focusing exclusively on resistance development to this compound are not extensively detailed in current literature, research on the broader indolin-2-one class provides valuable insights. Indole derivatives have demonstrated the ability to combat drug-resistant cancer cells and pathogens, suggesting a promising avenue for this structural class. nih.gov

One strategy to mitigate resistance is the development of compounds with a dual mode of action, which would require multiple mutations for resistance to arise. acs.org For instance, certain indolin-2-one-functionalized nitroimidazoles have been found to exhibit a dual mechanism: direct inhibition of topoisomerase IV and reductive bioactivation that leads to damaging reactive species. acs.org This dual action has been shown to impair the development of resistance. acs.org

Furthermore, investigations into novel thiazolo-indolin-2-one derivatives have shown that these compounds can have a synergistic or additive effect when used with existing antibiotics against multidrug-resistant (MDR) bacteria, effectively reducing the minimum inhibitory concentrations (MICs) of the conventional drugs. nih.gov The ability of indole derivatives to inhibit biofilm formation is another mechanism by which they can counter bacterial resistance. nih.govnih.gov These findings suggest that the this compound scaffold could serve as a basis for developing therapeutics that are less prone to resistance or can overcome existing resistance mechanisms.

Other Investigated Biological Activities (e.g., Corticotropin-Releasing Factor Receptor Antagonism)

The versatility of the indolin-2-one scaffold has prompted its exploration against a multitude of biological targets. However, its activity as a corticotropin-releasing factor (CRF) receptor antagonist is not a widely reported area of investigation in the available scientific literature. CRF and its receptors, CRFR1 and CRFR2, are key players in the body's stress response, and antagonists are being investigated for stress-related disorders. nih.gov

While CRF receptor antagonism may not be a primary focus, the indolin-2-one framework has been successfully adapted to target other receptors. For example, a study on indolin-2-one derivatives with piperazinylbutyl side chains revealed their potential as ligands for dopamine (B1211576) receptors. Specifically, one compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, demonstrated remarkable affinity and selectivity for the dopamine D4 receptor, with a K(i) value of 0.5 nM, identifying it as a potential candidate for further investigation. nih.gov This highlights the adaptability of the indolin-2-one core to engage with diverse receptor types beyond the more commonly studied protein kinases.

Methodologies for In Vitro and In Vivo Biological Evaluation

The preclinical assessment of this compound and related derivatives involves a range of standardized and specialized biological assays to determine their efficacy and mechanism of action.

In Vitro Evaluation

Cytotoxicity and Antiproliferative Assays: The initial evaluation of potential anticancer agents typically involves assessing their ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. mdpi.comresearchgate.net Derivatives are often tested against a panel of human cancer cell lines to assess their spectrum of activity. Commonly used cell lines for testing indolin-2-one derivatives include those from hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), colon cancer (WiDr, HCT116), lung cancer (A549), and cervical cancer (HeLa). mdpi.comresearchgate.netaip.org The results are typically reported as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. mdpi.com

Enzyme Inhibition Assays: Since many indolin-2-one derivatives are designed as protein kinase inhibitors, direct enzymatic assays are crucial. mdpi.comgrowingscience.com These assays measure the ability of a compound to inhibit the activity of specific kinases, such as CDK-2, CDK-4, VEGFR-2, EGFR, and FLT3. mdpi.comnih.gov

Cell Cycle Analysis: To understand how a compound affects cell proliferation, DNA flow cytometry is used. This technique determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing if a compound causes cell cycle arrest at a specific checkpoint. mdpi.com

Apoptosis Assays: The induction of programmed cell death (apoptosis) is a desired outcome for many anticancer drugs. The Annexin V assay is a standard method used to detect early apoptotic cells. mdpi.com Additionally, the levels of key apoptotic proteins, such as the Bax/Bcl-2 ratio and caspases (e.g., caspase-3/7), are measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting to confirm the apoptotic pathway. mdpi.comresearchgate.net

Protein Expression and Phosphorylation Analysis: Western blotting is employed to measure the expression levels and phosphorylation status of key signaling proteins. researchgate.net For instance, the upregulation of tumor suppressor proteins like p53 and p21 can be assessed to elucidate the mechanism of action. mdpi.com

Assay TypePurposeExample Cell Lines / TargetsReference
MTT AssayMeasure cytotoxicity and cell viabilityHepG-2, MCF-7, WiDr, A549, HCT116, HeLa mdpi.comresearchgate.netaip.org
Kinase Inhibition AssayDetermine inhibitory activity against specific enzymesCDK-2, CDK-4, VEGFR-2, EGFR, FLT3 mdpi.comnih.gov
Flow CytometryAnalyze cell cycle distribution (arrest)HepG-2 mdpi.com
Annexin V AssayDetect early-stage apoptosisHepG-2 mdpi.com
ELISA / Western BlotQuantify protein expression and phosphorylationSPC111, MCF7, HCT 116 mdpi.comresearchgate.net

In Vivo Evaluation

Xenograft Models: To assess antitumor efficacy in a living organism, human tumor cells are implanted into immunocompromised mice (e.g., nude mice). Once tumors are established, the mice are treated with the investigational compound. The effect on tumor growth is monitored over time and compared to a control group. A xenograft model using the MV4-11 human AML cell line has been used to evaluate the in vivo efficacy of indolin-2-one derivatives. nih.gov

Pharmacokinetic Studies: Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development. Pharmacokinetic experiments in animal models, such as mice, are conducted to determine key parameters. These include oral bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (T1/2), and the area under the curve (AUC). nih.gov These studies are essential to establish a compound's potential for clinical use.

Medicinal Chemistry and Drug Discovery Applications

Utility as a Privileged Scaffold for Therapeutic Agent Development

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of a diverse range of therapeutic agents. The parent indolin-2-one (oxindole) core is widely recognized as such a scaffold, being a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The introduction of a gem-difluoro group at the C3 position of the indolin-2-one scaffold significantly enhances its utility. The high electronegativity and steric demand of the fluorine atoms can profoundly influence the molecule's conformation, electronic distribution, and metabolic stability. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.

The 3,3-difluoroindolin-2-one scaffold has been successfully employed in the development of inhibitors for various enzymes. For instance, derivatives of this scaffold have been investigated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential in the management of diabetes. In one such study, a series of 3,3-di(indolyl)indolin-2-ones were synthesized and evaluated for their α-glucosidase inhibitory activity, with some compounds exhibiting potent inhibition. nih.gov

The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of compounds targeting other enzymes, such as fatty acid amide hydrolase (FAAH), a key regulator of the endocannabinoid system. The development of FAAH inhibitors is a promising strategy for the treatment of pain, inflammation, and anxiety disorders.

The following table summarizes selected examples of therapeutic targets for which this compound-based compounds have been investigated:

Therapeutic TargetPotential IndicationReference
α-GlucosidaseDiabetes nih.gov
Fatty Acid Amide Hydrolase (FAAH)Pain, Inflammation, Anxiety nih.gov
Indoleamine 2,3-dioxygenase-1 (IDO1)Cancer espublisher.com

Strategies for Lead Compound Optimization and Hit-to-Lead Progression

The journey from a "hit"—a compound with initial, often modest, activity identified from a high-throughput screen—to a "lead" compound with improved potency and drug-like properties is a critical phase in drug discovery known as hit-to-lead (H2L) and lead optimization. wikipedia.org The this compound scaffold provides a robust platform for such optimization efforts due to its synthetic tractability and the predictable influence of the gem-difluoro group on molecular properties.

A common strategy in the optimization of lead compounds based on the this compound core involves the systematic modification of substituents on the aromatic ring and the nitrogen atom of the indolinone system. These modifications aim to enhance binding affinity to the target protein, improve selectivity over off-targets, and optimize pharmacokinetic parameters such as solubility, permeability, and metabolic stability.

For example, in the development of FAAH inhibitors based on an indoline-2,3-dione scaffold, a lead optimization study involved the modification of the N-1 and C-3 substituents. nih.gov This led to the identification of a nanomolar inhibitor with significantly improved potency compared to the initial lead compound. nih.gov Such structure-activity relationship (SAR) studies are instrumental in guiding the design of more potent and effective drug candidates.

The table below illustrates a general workflow for the hit-to-lead progression of compounds derived from the this compound scaffold:

StageKey ActivitiesDesired Outcome
Hit Identification High-throughput screening (HTS) of compound libraries.Identification of initial hits with modest activity.
Hit-to-Lead Confirmation of activity, initial SAR studies, assessment of basic physicochemical properties.Generation of a lead series with improved potency and some drug-like properties. oncodesign-services.com
Lead Optimization Extensive SAR exploration, optimization of ADME (absorption, distribution, metabolism, and excretion) properties, in vivo efficacy studies.Identification of a preclinical candidate with a desirable overall profile. pharmafeatures.com

Contribution to the Development of Novel Drug Modalities

Beyond its application in traditional small-molecule drug discovery, the this compound scaffold holds potential for integration into novel therapeutic modalities. These emerging platforms, such as targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), offer innovative approaches to address challenging disease targets that are often considered "undruggable" by conventional inhibitors.

Targeted Protein Degradation (TPD): TPD utilizes small molecules, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. nih.govnih.gov A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound scaffold could potentially serve as a ligand for a target protein of interest within a PROTAC construct. Its favorable physicochemical properties and ability to engage in specific binding interactions could be leveraged to design potent and selective protein degraders. researchgate.net

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic payload. nih.gov The antibody directs the ADC to cancer cells expressing a specific antigen on their surface, whereupon the cytotoxic payload is released, leading to cell death. The this compound core, when appropriately functionalized, could be developed into a potent cytotoxic agent for use as a payload in ADCs. The unique properties conferred by the gem-difluoro group could contribute to the payload's efficacy and stability.

While direct examples of this compound being incorporated into clinically approved novel drug modalities are yet to be widely reported, its inherent characteristics as a privileged scaffold make it an attractive candidate for exploration in these cutting-edge therapeutic approaches.

Application of Bioisosteric Replacements in Rational Drug Design

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of rational drug design. This strategy is employed to fine-tune the steric, electronic, and physicochemical properties of a lead compound to improve its biological activity, selectivity, and pharmacokinetic profile.

The gem-difluoromethylene (CF2) group present in this compound is a well-established bioisostere of a carbonyl (C=O) group. This bioisosteric relationship stems from the similar bond lengths and angles of the C-CF2-C and C-C(=O)-C fragments. However, the electronic properties of these two groups are distinct. The highly polarized C-F bonds in the CF2 group can act as hydrogen bond acceptors, while the carbonyl group is a classic hydrogen bond acceptor. This difference can lead to altered binding interactions with the target protein.

The replacement of a carbonyl group with a gem-difluoro group can offer several advantages in drug design:

Modulation of Physicochemical Properties: The introduction of fluorine can increase lipophilicity, which may enhance cell permeability. It can also influence the pKa of nearby functional groups. chemrxiv.org

Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group more resistant to metabolic oxidation. This can lead to a longer half-life and improved in vivo efficacy.

Enhanced Binding Affinity: The unique electronic and conformational effects of the CF2 group can lead to more favorable interactions with the target protein, resulting in increased potency.

The table below provides a comparison of the key properties of a carbonyl group and its gem-difluoro bioisostere:

PropertyCarbonyl (C=O)Gem-Difluoro (CF2)
Geometry Trigonal planarTetrahedral
Bond Angle ~120°~109.5°
Hydrogen Bonding AcceptorWeak Acceptor
Dipole Moment StrongStrong
Metabolic Stability Susceptible to reductionGenerally stable to oxidation

The strategic application of this bioisosteric replacement allows medicinal chemists to systematically probe the structure-activity relationships of a lead compound and to optimize its properties for therapeutic development. The this compound scaffold serves as a prime example of the successful implementation of this strategy in modern drug discovery.

Theoretical and Computational Studies

Molecular Modeling of Structural Conformations and Reaction Pathways

Molecular modeling techniques are instrumental in exploring the three-dimensional architecture and dynamic behavior of 3,3-Difluoroindolin-2-one. The oxindole (B195798) core, a fused bicyclic system, is largely planar, but the C3 position, being sp³-hybridized and bearing two fluorine atoms, introduces local tetrahedral geometry. Modeling would allow for the precise calculation of bond lengths, bond angles, and dihedral angles, defining the molecule's minimum energy conformation.

Computational methods can also map out potential reaction pathways. For instance, the acidity of the N-H proton and the reactivity of the carbonyl group are key features of the oxindole scaffold. Theoretical modeling can simulate processes such as deprotonation at the nitrogen atom or nucleophilic addition at the C2 carbonyl carbon. Furthermore, these models can explore the energy landscapes of more complex transformations, such as cycloaddition reactions or functionalization at the C3 position, by identifying transition states and reaction intermediates. This provides invaluable insight into reaction feasibility and selectivity, guiding synthetic efforts.

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations offer a deeper understanding of the electronic structure of this compound.

Density Functional Theory (DFT) is a widely used method to investigate the ground-state electronic properties of molecules. For this compound, DFT calculations can determine the distribution of electron density, molecular orbital energies, and the electrostatic potential. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability. These calculations would also quantify the strong electron-withdrawing effect of the two fluorine atoms at the C3 position, a feature that significantly influences the molecule's reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and predict electronic spectra. By applying TD-DFT, one can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. This involves calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption bands. Such studies can identify the nature of these transitions, for example, whether they are π→π* or n→π* transitions, providing a theoretical basis for experimental spectroscopic data.

Mechanistic Insights Derived from Computational Approaches

Computational approaches are pivotal for elucidating the detailed mechanisms of chemical reactions. By modeling a reaction at the quantum mechanical level, researchers can locate and characterize the structures of transition states—the highest energy points along a reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which governs its rate.

For reactions involving the this compound scaffold, DFT calculations can be used to compare different possible mechanistic pathways. For example, in a substitution or addition reaction, calculations can distinguish between a concerted (one-step) or a stepwise mechanism by searching for potential intermediates. This approach has been successfully applied to understand the mechanisms of various reactions in related heterocyclic systems. By analyzing the geometries and energies of reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed, offering a clear picture of how the transformation occurs.

Prediction of Electronic Properties and Molecular Interactions Relevant to Biological Activity

The oxindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. Computational methods are essential for predicting how this compound and its derivatives might interact with biological targets, such as enzymes or receptors.

DFT calculations provide key electronic properties that correlate with biological activity. The molecular electrostatic potential (MEP) map, for instance, reveals the electron-rich and electron-poor regions of the molecule. This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding. The distribution of HOMO and LUMO orbitals can indicate the likely sites for charge transfer interactions with biological macromolecules.

Furthermore, molecular docking simulations, a common computational technique, can predict the preferred binding orientation of a molecule within the active site of a protein. By evaluating the steric and electronic complementarity between the ligand (this compound) and the target, these simulations can estimate the binding affinity. The introduction of two fluorine atoms at the C3 position can significantly alter molecular interactions, potentially enhancing binding through interactions with specific residues in a protein pocket. These predictive studies are crucial in the early stages of drug discovery for identifying potential biological targets and guiding the design of more potent analogs.

Advanced Analytical Characterization in Research of 3,3 Difluoroindolin 2 One

Spectroscopic Techniques for Detailed Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR))

Spectroscopic methods are foundational for the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer detailed insights into the molecular framework of 3,3-Difluoroindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled detail about the atomic connectivity and chemical environment within the molecule. For a fluorinated compound like this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential.

¹H NMR identifies the number and environment of hydrogen atoms. The spectrum of this compound shows distinct signals for the aromatic protons on the benzene (B151609) ring and the N-H proton of the lactam.

¹³C NMR reveals the carbon skeleton of the molecule. The spectrum is characterized by signals for the aromatic carbons, the carbonyl carbon (C=O), and, most notably, the quaternary carbon bonded to the two fluorine atoms (C-3). The signal for this carbon often appears as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR is a highly sensitive and specific technique for analyzing organofluorine compounds. libretexts.org It provides a single, sharp signal for the two equivalent fluorine atoms at the C-3 position, and its chemical shift is indicative of the gem-difluoroalkyl environment. vscht.czspecac.com

Detailed NMR data reported for this compound in deuterated chloroform (B151607) (CDCl₃) are presented below.

Table 1: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz Assignment
¹H NMR 8.35 br s N-H
7.41 t, J = 7.7 Aromatic C-H
7.29 d, J = 7.7 Aromatic C-H
7.18 t, J = 7.7 Aromatic C-H
6.94 d, J = 7.7 Aromatic C-H
¹³C NMR 168.9 t, J = 36.5 C=O (C-2)
138.8 t, J = 6.9 Aromatic C
133.1 s Aromatic C-H
125.1 s Aromatic C-H
124.6 t, J = 9.2 Aromatic C
116.8 t, J = 25.3 Aromatic C-H
112.1 s Aromatic C-H
107.9 t, J = 241.2 C-F₂ (C-3)
¹⁹F NMR -101.1 s C-F₂

Data sourced from published research findings.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. libretexts.org For this compound, the IR spectrum provides clear evidence for its key structural features. While a published spectrum is not available, the expected characteristic absorption bands can be predicted based on its functional groups. nih.gov

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3400 N-H Stretch Amide (Lactam)
3100 - 3000 C-H Stretch Aromatic
~1730 - 1710 C=O Stretch Amide (Lactam)
1610 - 1580 C=C Stretch Aromatic Ring
1300 - 1100 C-F Stretch Gem-difluoroalkane
1200 - 1029 C-N Stretch Amide (Lactam)

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound with high precision and for obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₈H₅F₂NO), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. The calculated monoisotopic mass is 169.0339 g/mol .

Upon ionization, typically through techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule can undergo fragmentation. Analyzing these fragments helps to piece together the molecular structure, confirming the identity of the compound. While a specific experimental fragmentation pattern for this compound is not detailed in readily available literature, a theoretical pattern can be proposed based on established principles of mass spectrometry.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss Notes
169 [C₈H₅F₂NO]⁺ - Molecular Ion (M⁺)
141 [C₇H₅F₂N]⁺ CO Loss of carbon monoxide from the lactam carbonyl group, a common fragmentation for such ring systems.
150 [C₈H₅FNO]⁺ F Loss of a single fluorine radical.
122 [C₇H₄FN]⁺ F, CO Subsequent loss of CO after initial loss of a fluorine atom.
91 [C₆H₅N]⁺ CF₂, CO Loss of difluorocarbene and carbon monoxide.

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of moderately polar, non-volatile compounds like this compound. A reverse-phase HPLC method would be the standard approach for purity assessment. The indole (B1671886) ring system contains a strong chromophore, making UV-Vis detection highly effective. A typical method would involve a C18 silica (B1680970) column and a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724).

Table 4: Proposed HPLC Method Parameters for Purity Analysis

Parameter Suggested Condition Rationale
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) Provides good separation for moderately polar organic molecules.

| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | Standard mobile phases for reverse-phase chromatography; formic acid improves peak shape. | | Elution | Gradient (e.g., 10% B to 90% B over 20 min) | Ensures elution of the main compound and any impurities with different polarities. | | Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. | | Detector | UV-Vis Diode Array Detector (DAD) | Allows for detection at the absorbance maximum of the indole chromophore (~254 nm) and spectral purity analysis. |

Gas Chromatography (GC) is another powerful separation technique, though it is primarily used for volatile and thermally stable compounds. Given the polarity and hydrogen-bonding capability of the N-H group in this compound, direct analysis by GC might be challenging without derivatization to increase its volatility. However, when coupled with a mass spectrometer (GC-MS), it can be an excellent tool for identifying trace impurities.

Emerging and Specialized Analytical Methods in Fluorine Chemistry Research

The unique properties of the fluorine atom necessitate specialized analytical techniques that go beyond routine characterization. Research into fluorinated molecules like this compound can benefit significantly from these advanced methods.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : While mentioned as a standard technique, its application in complex studies elevates it to a specialized method. ¹⁹F NMR is exceptionally sensitive and covers a vast chemical shift range, making it a powerful probe for studying the local chemical environment of the fluorine atoms. It can be used to monitor reaction kinetics, identify fluorinated metabolites, and study interactions with biological macromolecules. libretexts.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Traditionally used for elemental analysis of metals, recent advancements have enabled ICP-MS to detect and quantify heteroatoms like fluorine. This technique can provide a highly sensitive measure of the total fluorine content in a sample, which is valuable in metabolism studies or environmental fate analysis where tracking the fluorinated moiety is crucial.

Combustion Ion Chromatography (CIC) : This method is a robust technique for determining the total amount of organically bound fluorine in a sample. The sample is combusted at high temperatures, converting all organofluorine compounds into hydrogen fluoride (B91410) (HF), which is then trapped in an aqueous solution and analyzed by ion chromatography. This provides a total organofluorine (TOF) value, which can be critical in mass balance studies.

Green Chemistry Principles in 3,3 Difluoroindolin 2 One Synthesis

Development of Mild Reaction Conditions to Minimize Energy Consumption

A key principle of green chemistry is the design of energy-efficient processes. In the synthesis of 3,3-Difluoroindolin-2-one and its derivatives, significant efforts have been made to develop methods that proceed under mild conditions, thereby reducing energy consumption.

One notable advancement is the direct fluorination of isatin (B1672199) hydrazones using Selectfluor. This method allows for the synthesis of a variety of 3,3-difluorooxindoles in satisfactory yields in acetonitrile (B52724) (MeCN) at room temperature. researchgate.net The ability to conduct these transformations without the need for high heat represents a substantial step towards more energy-efficient synthesis. researchgate.net The optimization of reaction parameters has been shown to be crucial, with studies demonstrating that milder temperatures, in combination with the right solvent, can lead to improved reaction outcomes. nih.gov For instance, the fluorination of 2-methylindole (B41428) with N-fluorobenzenesulfonimide (NFSI) was found to be more effective at milder temperatures in polar solvents like THF. nih.gov

Another approach involves palladium-catalyzed reactions, which have been developed to operate under relatively mild conditions. For example, a palladium-catalyzed C-H difluoroalkylation to produce 3,3-difluoro-2-oxindoles proceeds efficiently, with the use of specific ligands like BrettPhos being crucial for high yields. nih.gov Similarly, other transformations on related scaffolds have been optimized to run at temperatures ranging from room temperature to 70 °C. nih.govacs.org

Table 1: Examples of Mild Reaction Conditions in the Synthesis of this compound and Derivatives
Starting MaterialReagent/CatalystSolventTemperatureKey FindingReference
Isatin HydrazonesSelectfluorMeCNRoom TemperatureSuccessful synthesis of 3,3-difluorooxindoles without heating. researchgate.net
2-MethylindoleNFSITHFMild TemperaturesOptimization found improved results at lower temperatures. nih.gov
2-AlkylindolesNFSIVariousRoom TemperatureScalable synthesis of difluoroindolines. acs.org
Various PrecursorsPalladium Catalyst / BrettPhosNot SpecifiedNot SpecifiedEfficient C-H difluoroalkylation under optimized catalytic conditions. nih.gov

Utilization of Environmentally Benign Solvents (e.g., Aqueous Micelles, Ethanol)

The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. Research into the synthesis of this compound and related heterocycles has explored the use of environmentally benign alternatives to traditional volatile organic compounds.

Water is the most desirable green solvent, and its use has been successfully demonstrated in the synthesis of oxindole (B195798) derivatives. A green protocol for synthesizing 3,3-di(indolyl)indolin-2-ones, which are structurally related to the target compound, was developed using water as the medium with a vanadyl sulfate (VOSO₄) catalyst. nih.gov This one-pot reaction proceeds at 70°C, offering a high-yielding and environmentally friendly approach. nih.gov Similarly, the synthesis of 3,3-diaryloxindoles has been achieved in water using a reusable Wells-Dawson type heteropolyacid catalyst. researchgate.net

Ethanol, a bio-based and renewable solvent, has also been employed. In a palladium-catalyzed reaction to form a 3-fluoroindole derivative, ethanol was used as the solvent in the presence of a mild hydride source, PhSiH₃, at 50 °C. nih.govacs.org

Aqueous micellar synthesis is an innovative strategy that uses water as the bulk solvent while creating hydrophobic microenvironments for organic reactions to occur. This technique has been applied to the synthesis of various nitrogen-containing heterocycles. nih.gov For instance, reverse zinc oxide micelles have been used as nanoreactors for the efficient, high-yield synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media. nih.govnih.govfrontiersin.org While a direct application for this compound is not detailed, these examples demonstrate the viability and potential of micellar catalysis as a green approach for synthesizing complex heterocyclic scaffolds. nih.govnih.gov

Table 2: Application of Green Solvents in Synthesis of Oxindole Derivatives
Product TypeCatalyst/SystemSolventAdvantagesReference
3,3-di(indolyl)indolin-2-onesVOSO₄WaterHigh-yielding, one-pot, green protocol. nih.gov
3-Fluoroindole derivativePalladium / XPhosEthanol (EtOH)Use of a renewable, less toxic solvent. nih.govacs.org
3,3-diaryloxindolesH₆P₂W₁₈O₆₂WaterGreen and reusable catalyst system in water. researchgate.net
2,3-dihydroquinazolin-4(1H)-onesReverse ZnO MicellesAqueous MediaHigh yields, mild conditions, reusable catalyst. nih.govnih.gov

Atom Economy and Waste Minimization Strategies in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org High atom economy is achieved in reactions where most, if not all, starting materials are converted into the final product, minimizing the generation of byproducts and waste. primescholars.comlibretexts.org

Synthetic routes to this compound are increasingly designed with atom economy in mind. One-pot reactions are a prime example of this strategy, as they combine multiple synthetic steps without isolating intermediates, which saves on solvents and reagents and reduces waste. nih.gov The synthesis of 3,3-diindolyl oxindole derivatives via a one-pot coupling reaction exemplifies this approach, providing high yields in a short time. nih.gov

Waste minimization can also be achieved through practical process improvements. A scalable protocol for the synthesis of a gem-difluoroindoline was developed that avoids the need for column chromatography, a major source of solvent and solid waste in organic synthesis. nih.govacs.org Instead, the product is purified by recrystallization, a much greener alternative. nih.gov This method produces a crystalline, bench-stable product, simplifying handling and storage. nih.gov The principle of designing for degradation is another aspect, where chemical products are designed to break down into innocuous substances after their use, although specific applications in this context are less documented.

Catalysis in Sustainable Difluoroindolin-2-one Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, often with the ability to be reused. The synthesis of this compound and its analogs heavily relies on various catalytic systems.

Palladium-catalyzed reactions are widely used for constructing the difluorooxindole core. acs.org A robust and efficient palladium-catalyzed intramolecular C-H difluoroalkylation has been described, which generates a broad range of these compounds from readily available starting materials. nih.gov The choice of ligand, such as BrettPhos or Xantphos, is critical to achieving high efficiency in these transformations. nih.govacs.org

In addition to precious metal catalysts, more sustainable options are being explored. Vanadyl sulfate (VOSO₄) has been used as an efficient catalyst for the synthesis of 3,3-di(indolyl)indolin-2-ones in water. nih.gov A significant advantage of this system is the catalyst's reusability; it can be recovered and reused for at least three consecutive cycles without a significant loss of efficiency. nih.gov Similarly, the heteropolyacid H₆P₂W₁₈O₆₂ serves as a green and reusable catalyst for the synthesis of 3,3-diaryloxindoles in water. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, represents another green approach. A fluorous phosphine has been employed as an organocatalyst for the synthesis of isoindolinones, a related class of compounds, in green solvents at room temperature. rsc.org This method also features the ability to recycle both the catalyst and the solvent, greatly reducing resource consumption and waste. rsc.org

Table 3: Catalytic Systems in Sustainable Synthesis of Oxindole Scaffolds
CatalystReaction TypeKey FeaturesReference
Palladium with Ligands (e.g., BrettPhos, Xantphos)Intramolecular C-H DifluoroalkylationHigh efficiency and broad substrate scope. nih.govacs.org
Vanadyl Sulfate (VOSO₄)One-pot condensationReusable, operates in water, high yields. nih.gov
H₆P₂W₁₈O₆₂ (Wells-Dawson Heteropolyacid)Electrophilic substitutionGreen, reusable, effective in water. researchgate.net
Fluorous Phosphine (Organocatalyst)Tandem reactionRecyclable catalyst and solvent, mild conditions. rsc.org

Future Research Directions and Persistent Challenges

Development of More Selective and Stereospecific Synthetic Methodologies

The synthesis of 3,3-difluorooxindoles has advanced significantly, yet the pursuit of more efficient, selective, and stereospecific methods remains a primary focus. Current methodologies often provide a foundation, but future work is needed to refine these processes for broader applicability and precision.

One promising direction involves the fluorination of hydrazonoindolin-2-one with electrophilic fluorinating agents like Selectfluor. researchgate.net Researchers have demonstrated that solvent conditions can selectively produce either 3,3-difluorooxindoles or 3-fluorooxindoles, offering a degree of control. researchgate.net The broad substrate scope and mild reaction conditions make this a valuable approach for drug discovery. researchgate.net Another established method is the direct conversion of indoles to 3,3-difluoro-2-oxindoles via electrophilic fluorination. researchgate.net

Future developments will likely focus on:

Catalyst Control: Designing new catalysts that can achieve high levels of stereoselectivity, particularly for creating chiral centers elsewhere in the molecule while installing the difluoro group.

One-Pot Syntheses: Expanding the repertoire of one-pot reactions, such as the synthesis of 3,3-difluoro-2,3-dihydroindole-2-one derivatives from para-substituted anilines, which combines ethoxycarbonyldifluoromethylation and intramolecular amidation. researchgate.net

Dearomative Fluorination: Exploring dearomative electrophilic fluorination of substituted indoles, which can deliver 3,3-difluoroindolines with other useful functional groups, such as an exomethylidene, that can be further modified. researchgate.net

The development of synthetic strategies that allow for late-stage functionalization is also of high interest, as this would enable the rapid diversification of complex molecular scaffolds. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While derivatives of 3,3-difluoroindolin-2-one have been investigated for certain therapeutic targets, a vast landscape of biological pathways remains to be explored. The identification of new targets is a critical step in expanding the therapeutic potential of this chemical scaffold.

Current research has identified some promising areas. For instance, the metabolic sensor adenosine (B11128) monophosphate-dependent kinase (AMPK) has been noted as a potential therapeutic target for cancer, an area where fluorooxindoles could play a role. researchgate.net However, the full potential is likely much broader.

Future exploration will be driven by several key strategies:

Systemic Approaches: Employing systemic strategies that combine genomics, proteomics, and chemical biology to identify novel molecular interactions and disease-related pathways that can be modulated by this compound derivatives. scispace.com

Computational Target Identification: Utilizing advanced computational tools and web interfaces for the virtual identification of new biological targets, which can then be validated experimentally. nih.gov

Proteome Screening: Using techniques like plasma proteome screening and Mendelian randomization to establish causal links between specific proteins and diseases, thereby identifying and validating novel drug targets. nih.gov

This systematic exploration could uncover applications in therapeutic areas beyond the current focus, including neurology, infectious diseases, and metabolic disorders. scispace.com

Integration of Advanced Computational and Experimental Approaches for Rational Compound Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery, and this integrated approach is essential for the rational design of novel this compound derivatives. researchgate.netjddhs.com This convergence allows for a more efficient and precise workflow, accelerating the identification and optimization of lead compounds. researchgate.netjddhs.com

Key integrated methodologies include:

Structure-Based and Ligand-Based Design: Using techniques like molecular docking, molecular dynamics simulations, and pharmacophore modeling to predict how derivatives will interact with biological targets. researchgate.netjddhs.com

Machine Learning and AI: Harnessing machine learning and deep learning algorithms to predict drug-target interactions, optimize pharmacokinetic properties, and design novel compounds with high specificity and minimal toxicity. researchgate.netjddhs.com

Iterative Cycles: Implementing hybrid approaches that involve iterative cycles of computational prediction followed by experimental validation, which has proven to be a powerful strategy for efficiently optimizing compound properties. nih.govresearchgate.net

Experimental validation remains crucial, with high-throughput screening (HTS), X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy providing the necessary data to refine computational models. researchgate.netjddhs.com This integrated paradigm shifts drug discovery from a process of trial-and-error to one of rational, targeted design. researchgate.netjddhs.com

Computational TechniqueApplication in Drug DesignExperimental Validation
Molecular DockingPredicts binding conformations of a ligand to a target protein. researchgate.netjddhs.comX-ray Crystallography, NMR Spectroscopy researchgate.net
QSARRelates chemical structure to biological activity. jddhs.comIn vitro/In vivo bioassays
Machine LearningPredicts drug-target interactions and pharmacokinetic properties. researchgate.netjddhs.comHigh-Throughput Screening (HTS) researchgate.net
Molecular DynamicsSimulates the movement of atoms and molecules over time. jddhs.comCryo-Electron Microscopy researchgate.net

Advancements in Asymmetric Synthesis of Enantiopure Chiral Derivatives

For many therapeutic applications, a single enantiomer of a chiral drug is responsible for the desired biological activity. Therefore, the development of robust methods for the asymmetric synthesis of enantiopure chiral derivatives of this compound is a critical research area. frontiersin.org

Asymmetric catalysis is at the forefront of this effort, providing a powerful tool for creating chiral molecules with high selectivity. frontiersin.org Significant progress has been made in related scaffolds, which can inform future work on this compound. For instance, chiral phosphoric acid-catalyzed asymmetric dearomatization has been used to synthesize chiral indole (B1671886) derivatives. nih.gov Similarly, organocatalytic approaches have been successful in producing chiral spirooxindoles and 3-hydroxyoxindoles with high enantioselectivity. mdpi.comuevora.pt

Future research will likely concentrate on:

Dual-Catalyst Systems: Exploring the use of dual-organocatalyst systems to promote asymmetric cascade reactions, which can construct complex molecules with multiple stereocenters in a single step with excellent enantioselectivities. researchgate.net

Novel Chiral Catalysts: Designing and synthesizing new chiral catalysts, such as bifunctional squaramide or cinchona alkaloid-based catalysts, specifically tailored for reactions involving the this compound core. uevora.ptresearchgate.net

Enantioconvergent Synthesis: Developing methods for the enantioconvergent synthesis from racemic starting materials, for example, using photoinduced copper catalyst systems, which can be highly efficient. frontiersin.org

Success in this area will be crucial for producing potent and selective therapeutic agents derived from the this compound scaffold.

Addressing Challenges in Scale-Up and Industrial Production for Pharmaceutical Applications

The transition of a promising compound from laboratory-scale synthesis to large-scale industrial production is a major hurdle in pharmaceutical development. pharmaceuticalprocessingworld.com For this compound derivatives to become viable drug candidates, these scale-up challenges must be addressed proactively.

The primary challenges in scaling up pharmaceutical manufacturing include:

Process Reproducibility: Ensuring that a process optimized at the lab bench remains consistent and efficient at a commercial scale. worldpharmatoday.com This often requires re-optimization of reaction parameters.

Regulatory Compliance: Adhering to stringent Current Good Manufacturing Practice (cGMP) regulations, which govern all aspects of commercial drug production to ensure quality and purity. pharmaceuticalprocessingworld.comascendiacdmo.com

Supply Chain Management: Securing a reliable and cost-effective supply of raw materials and intermediates, as variability in quality can disrupt manufacturing. worldpharmatoday.comascendiacdmo.com

Cost Control: Managing the significant capital investment required for larger equipment and facilities, and optimizing processes to reduce waste and improve yield. pharmaceuticalprocessingworld.comworldpharmatoday.com

Safety and Engineering: Addressing potential safety issues, such as exothermic reactions, that may not be apparent at a small scale but can be hazardous in large reactors. slideshare.net

A systematic approach that incorporates process development and validation from the early stages is essential to de-risk the development process and avoid costly late-stage failures. ascendiacdmo.comdrug-dev.com

ChallengeKey ConsiderationPotential Solution
Process Optimization Maintaining yield and purity at a larger scale. worldpharmatoday.comQuality by Design (QbD) framework; process modeling. worldpharmatoday.com
Regulatory Compliance Meeting cGMP guidelines for commercial batches. pharmaceuticalprocessingworld.comascendiacdmo.comRobust documentation; early engagement with regulatory bodies. worldpharmatoday.com
Supply Chain Consistent quality and availability of raw materials. worldpharmatoday.comascendiacdmo.comDiversify sourcing options; strong supplier relationships. worldpharmatoday.com
Cost Management High capital expenditure for equipment and facilities. pharmaceuticalprocessingworld.comworldpharmatoday.comLean manufacturing principles; forecasting potential costs. worldpharmatoday.com
Technology Transfer Smooth transition from R&D to manufacturing teams. worldpharmatoday.comClear communication and standardized protocols. worldpharmatoday.com

Expanding the Scope of Chemical Derivatization for Enhanced Bioactivity and Drug-Likeness

Systematic chemical derivatization of the this compound core is fundamental to optimizing its biological activity and drug-like properties. Late-stage functionalization allows for the rapid creation of a diverse library of analogs, which can be screened to establish structure-activity relationships (SAR). researchgate.net

Future research in this area will focus on:

High-Throughput Synthesis and Screening: Employing automated platforms, such as those using desorption electrospray ionization mass spectrometry (DESI-MS), to both synthesize and screen libraries of derivatives at a rate of more than one reaction per second. researchgate.net This allows for rapid SAR evaluation directly from crude reaction mixtures. researchgate.net

Improving Physicochemical Properties: Using derivatization to fine-tune properties critical for drug development, such as solubility, metabolic stability, and cell permeability. researchgate.net

Enhanced Analytical Detection: Developing derivatization reagents and methods that improve the sensitivity and chromatographic separation of metabolites for analysis by techniques like LC-MS/MS, which is crucial for pharmacokinetic studies. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 3,3-difluoroindolin-2-one, and how are reaction conditions optimized?

The synthesis of this compound typically involves condensation or alkylation reactions. For example, a reported procedure (Scheme 2 in ) uses Fe and HCl in methanol under reflux to reduce nitro intermediates, yielding the target compound in 36% after purification via column chromatography (eluent: 0–60% EtOAc/hexane) . Optimization may include adjusting reaction time, temperature, and stoichiometry of reagents like NaH or alkyl halides ( ). Critical parameters to monitor include yield, purity (via HPLC), and structural confirmation (NMR, IR) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Key techniques include:

  • ¹H NMR : To confirm substitution patterns and fluorine coupling effects. For example, this compound shows distinct signals at δ 11.18 (NH) and aromatic protons between δ 6.99–7.63 ppm .
  • IR spectroscopy : Peaks at ~1726 cm⁻¹ (C=O stretch) and ~1762 cm⁻¹ (fluorine-related vibrations) are diagnostic .
  • Mass spectrometry : GC-MS data (e.g., m/z 203 [M⁺]) helps confirm molecular weight .
  • Melting point analysis : Discrepancies between observed (148–152°C) and literature values (158–159°C) should be reconciled using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in further functionalization?

The electron-withdrawing nature of fluorine atoms deactivates the indolin-2-one core, complicating electrophilic substitution. Strategies to overcome this include:

  • Directed ortho-metalation : Using Lewis acids to activate specific positions.
  • Alkylation/arylation : Sodium hydride (NaH) in DMF at 0°C enables N-alkylation with methyl iodide or benzyl halides ( ).
  • Nitro reduction : Fe/HCl in methanol reduces nitro groups to amines (e.g., compound 33 in ) .

Q. What methodologies resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?

Discrepancies in melting points (e.g., 148–152°C vs. 158–159°C in ) may arise from polymorphism or impurities. Recommended steps:

  • Recrystallization : Use solvents like ethanol or ethyl acetate to improve purity.
  • HPLC analysis : Quantify impurities using a C18 column and UV detection.
  • Single-crystal X-ray diffraction : Resolve structural ambiguities (e.g., crystallographic data in ) .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites.
  • Molecular docking : Screen derivatives against target proteins (e.g., α-synuclein in ) to prioritize synthesis.
  • QSAR models : Corolate substituent effects (e.g., fluorine position) with biological activity .

Q. What are the challenges in scaling up synthetic routes while maintaining enantiomeric purity?

  • Chiral auxiliaries : Use enantiopure starting materials or catalysts (e.g., Evans oxazolidinones).
  • Chromatography limitations : Replace column chromatography with recrystallization or distillation for large-scale purification.
  • Process analytical technology (PAT) : Monitor reaction progress in real-time using inline IR or Raman spectroscopy .

Methodological Considerations

Q. How to analyze the stability of this compound under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.
  • Stability-indicating assays : Use HPLC-MS to detect decomposition products (e.g., defluorination or oxidation).
  • Storage recommendations : Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .

Q. What strategies validate the biological activity of this compound derivatives in cancer cell lines?

  • Dose-response assays : Test derivatives (e.g., 5-fluoro-1-propylindoline-2,3-dione in ) against A549/K562 cells using MTT or SRB assays.
  • Mechanistic studies : Perform flow cytometry (apoptosis) and Western blotting (protein targets) .
  • Synergy studies : Combine with clinical agents (e.g., imatinib derivatives) to assess combinatorial effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.